Magnesium, bromo-3-thienyl-
Description
Significance of Organometallic Reagents in Thiophene (B33073) Chemistry
Organometallic reagents, such as thienylmagnesium halides, have profoundly impacted thiophene chemistry by providing a direct and versatile method for the functionalization of the thiophene nucleus. acs.orgumich.edu Thiophene and its derivatives are important structural motifs found in a wide array of pharmaceuticals, agrochemicals, and materials with unique electronic properties. bohrium.comcymitquimica.com The introduction of various substituents onto the thiophene ring is crucial for modulating the biological activity and physical properties of these compounds.
The carbon-magnesium bond in thienylmagnesium halides is highly polarized, rendering the thienyl group nucleophilic and capable of reacting with a wide range of electrophiles. cymitquimica.comwikipedia.org This reactivity allows for the introduction of alkyl, aryl, acyl, and other functional groups onto the thiophene ring with high regioselectivity. acs.org The versatility of these reagents is further enhanced by their compatibility with various catalytic cross-coupling reactions, such as Kumada, Negishi, and Suzuki-Miyaura couplings, which are instrumental in the synthesis of complex biaryl and polythiophene structures. nih.govjcu.edu.auchemie-brunschwig.ch
Overview of Magnesium, Bromo-3-thienyl- as a Key Synthetic Intermediate
Magnesium, bromo-3-thienyl-, also known as 3-thienylmagnesium bromide, is a crucial Grignard reagent in which a magnesium bromide group is attached to the 3-position of a thiophene ring. acs.orgarkat-usa.org This specific isomer is a valuable building block for the synthesis of 3-substituted and 3,4-disubstituted thiophenes, which are important precursors for various functional materials and biologically active molecules. acs.orgmdpi.com
The preparation of 3-thienylmagnesium bromide is typically achieved through the reaction of 3-bromothiophene (B43185) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). acs.orgarkat-usa.org More reactive forms of magnesium, such as Rieke magnesium, can also be employed to facilitate this reaction. acs.org Once formed, this organometallic intermediate can participate in a variety of chemical transformations. For instance, it readily reacts with aldehydes and ketones to yield secondary and tertiary alcohols, respectively. Furthermore, it is extensively used in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nih.govarkat-usa.org
Historical Context of Thienyl Grignard Reagents
The development of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis. wikipedia.orgias.ac.in This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided a robust method for forming carbon-carbon bonds. wikipedia.orgias.ac.in The application of this methodology was soon extended to heterocyclic compounds, including thiophene.
Early work focused on the preparation and reactivity of 2-thienylmagnesium halides due to the higher acidity of the α-protons of thiophene, making 2-halothiophenes more reactive towards magnesium. lookchem.comsigmaaldrich.com However, the synthesis and utility of 3-thienylmagnesium halides were also explored, providing access to a different substitution pattern on the thiophene ring. acs.orgarkat-usa.org The development of more advanced techniques, such as the use of highly reactive Rieke metals and the addition of lithium chloride to accelerate Grignard reagent formation, has made the synthesis of 3-thienylmagnesium bromide more efficient and has broadened its synthetic applications. acs.orgresearchgate.net These advancements have solidified the role of thienyl Grignard reagents as indispensable tools in modern organic chemistry. umich.eduarkat-usa.org
Interactive Data Table: Properties of Thienylmagnesium Halides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| 2-Thienylmagnesium bromide | 5713-61-1 | C4H3BrMgS | 187.34 | Synthesis of 2-substituted thiophenes, conducting polymers, and OLED materials. lookchem.comsigmaaldrich.com |
| 3-Thienylmagnesium bromide | 40099-91-8 | C4H3BrMgS | 187.34 | Synthesis of 3-substituted thiophenes and functional materials. acs.orgarkat-usa.org |
| 3-Thienylmagnesium iodide | 56163-0 | C4H3IMgS | 234.34 | Used in coupling reactions to form 3-substituted thiophenes. acs.orgmdpi.com |
| Bromo-(3-methyl-2-thienyl)magnesium | 95184-07-9 | C5H5BrMgS | 201.36 | Used in the synthesis of 3-methyl-2-substituted thiophenes. cymitquimica.comfishersci.se |
| 5-Chloro-2-thienylmagnesium bromide | Not readily available | C4H2BrClMgS | 221.78 | Used in the synthesis of ultrafine silver nanowires. rsc.orgrsc.org |
Research Findings on the Reactivity of 3-Thienylmagnesium Bromide
Recent research has further expanded the synthetic utility of 3-thienylmagnesium bromide, particularly in the realm of cross-coupling reactions.
Kumada Coupling
Nickel-catalyzed Kumada cross-coupling reactions employing 3-thienylmagnesium bromide have been shown to be effective for the formation of carbon-carbon bonds. nih.govwiley.com For example, the reaction of 3-thienylmagnesium bromide with aryl halides in the presence of a nickel catalyst provides a direct route to 3-arylthiophenes. arkat-usa.org This methodology has been utilized in the synthesis of conjugated oligomers and polymers containing thiophene units, which are of interest for their electronic and optical properties. jcu.edu.au
Negishi Coupling
The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, offers a powerful alternative for forming C-C bonds. chemie-brunschwig.chorganic-chemistry.org 3-Thienylmagnesium bromide can be transmetalated to the corresponding 3-thienylzinc reagent, which then participates in Negishi coupling reactions. mdpi.comresearchgate.net This approach is often favored when dealing with substrates that are sensitive to the more reactive Grignard reagents.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H3BrMgS |
|---|---|
Molecular Weight |
187.34 g/mol |
IUPAC Name |
magnesium;3H-thiophen-3-ide;bromide |
InChI |
InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
LREKTLLOPSGWFX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC=[C-]1.[Mg+2].[Br-] |
Origin of Product |
United States |
Synthesis Methodologies for Magnesium, Bromo 3 Thienyl
Direct Oxidative Addition Approaches
The direct reaction between an organic halide and metallic magnesium represents the classical approach to Grignard reagent synthesis. However, the formation of 3-thienylmagnesium bromide via this method is not straightforward and often requires highly activated magnesium due to the relative inertness of the C-Br bond in 3-bromothiophene (B43185). acs.orgresearchgate.net
Utilization of Activated Magnesium (Rieke Magnesium)
To overcome the low reactivity of standard magnesium turnings, highly activated forms of the metal, such as Rieke Magnesium (Mg*), are employed. organic-chemistry.org This fine powder of magnesium possesses a high surface area and is free from the passivating oxide layer that typically inhibits the reaction. researchgate.netbyjus.com
Research has demonstrated that while Rieke magnesium is generally unreactive toward 3-bromothiophene, it readily undergoes oxidative addition with the more reactive 3-iodothiophene (B1329286). acs.orgmdpi.comnih.gov The direct insertion of Mg* into the carbon-iodine bond of 3-iodothiophene proceeds under mild conditions to form 3-thienylmagnesium iodide. acs.orgsmolecule.com Typically, the reaction requires about 1.5 equivalents of Rieke Magnesium and is completed within 5 to 7 hours in an ethereal solvent like tetrahydrofuran (B95107) (THF), achieving a conversion rate of 97-100%. acs.org This method effectively bypasses the common issues associated with Grignard formation from less reactive halides. smolecule.com
| Precursor | Reagent | Solvent | Reaction Time | Conversion | Reference |
|---|---|---|---|---|---|
| 3-Iodothiophene | Rieke Magnesium (Mg*) | THF | 5-7 hours | 97-100% | acs.org |
A significant advantage of synthesizing 3-thienyl organometallic reagents from 3-iodothiophene via direct oxidative addition is the formation of regiostable intermediates. acs.orgmdpi.com Unlike lithiation methods which can suffer from temperature-dependent isomerism and decomposition, the Grignard reagent formed, 3-thienylmagnesium iodide, shows no signs of rearrangement. acs.orgmdpi.com This stability ensures that subsequent reactions with electrophiles lead specifically to 3-substituted thiophene (B33073) derivatives, preserving the original connectivity of the thiophene ring. acs.org
Direct Insertion into 3-Iodothiophene Precursors
Factors Influencing Direct Grignard Formation
Several critical factors govern the success and efficiency of direct Grignard reagent formation. numberanalytics.com
Magnesium Metal Quality : The state of the magnesium is paramount. Standard magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which can create a significant induction period or prevent the reaction altogether. researchgate.netbyjus.com Using activated magnesium, such as Rieke magnesium, or activating the metal surface with agents like iodine or 1,2-dibromoethane (B42909) is often necessary. numberanalytics.comwikipedia.org
Organic Halide Structure : The reactivity of the carbon-halogen bond is crucial. The order of reactivity is I > Br > Cl. rsc.org This is why 3-iodothiophene is a much more effective precursor than 3-bromothiophene for direct oxidative addition. acs.orgresearchgate.net
Solvent Choice : Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential. numberanalytics.comleah4sci.com They play a dual role: they are largely unreactive towards the Grignard reagent and they stabilize the organomagnesium compound by coordinating to the magnesium center, forming a complex that facilitates the reaction. byjus.comwikipedia.orgleah4sci.com
Metal-Halogen Exchange Strategies
An alternative and highly effective route to functionalized Grignard reagents that avoids the direct use of magnesium metal is the metal-halogen exchange. harvard.edu This method is particularly useful for preparing organomagnesium compounds from substrates that are unreactive or incompatible with direct oxidative addition. rsc.org
Halogen-Magnesium Exchange from 3-Bromothiophene Derivatives
The synthesis of 3-thienylmagnesium bromide can be efficiently achieved by reacting 3-bromothiophene with a more stable, pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgwikipedia.org In this exchange reaction, the magnesium atom is transferred from the isopropyl group to the thienyl group. wikipedia.org
The rate and efficiency of this exchange are significantly enhanced by the addition of lithium chloride (LiCl), forming a complex often referred to as a "Turbo Grignard" reagent (i-PrMgCl·LiCl). rsc.orgwikipedia.org This reagent can readily perform the bromine-magnesium exchange on electron-rich heteroaryl bromides like 3-bromothiophene, even at low temperatures where many functional groups would be tolerated. rsc.orgharvard.edu The use of i-PrMgCl·LiCl allows the reaction to proceed faster and often with higher yields compared to the LiCl-free counterpart. rsc.org For instance, one study noted that the exchange reaction with i-PrMgCl·LiCl was approximately 19 times faster than with i-PrMgCl alone. rsc.org This strategy has become a method of choice for generating highly functionalized aryl and heteroaryl magnesium reagents. harvard.edu
| Precursor | Exchange Reagent | Key Feature | Reference |
|---|---|---|---|
| 3-Bromothiophene | i-PrMgCl | Standard exchange reagent | wikipedia.orgchemicalforums.com |
| 3-Bromothiophene | i-PrMgCl·LiCl | Accelerated exchange rate, higher reactivity | rsc.orgwikipedia.org |
Role of Lithium-Halogen Exchange Precursors (e.g., 3-Lithiothiophene)
The formation of 3-thienylmagnesium bromide can be achieved through the reaction of 3-bromothiophene with magnesium metal. However, a prominent alternative and often more controlled method involves a two-step process starting with a lithium-halogen exchange to form 3-lithiothiophene, which is then converted to the Grignard reagent.
3-Lithiothiophene is typically prepared by reacting 3-bromothiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. sci-hub.segoogle.comscientificlabs.co.uk This lithium-halogen exchange reaction is a key step, as it generates a highly reactive organolithium intermediate. sci-hub.seup.ac.zanih.gov The resulting 3-lithiothiophene can then be reacted with a magnesium bromide salt (e.g., MgBr2) to yield the desired 3-thienylmagnesium bromide.
The use of 3-lithiothiophene as a precursor offers several advantages. The lithium-halogen exchange is often a cleaner and more efficient reaction compared to the direct insertion of magnesium into the carbon-bromine bond, which can sometimes be sluggish or lead to side products. rsc.org Furthermore, the generation of the organolithium intermediate allows for a wider range of subsequent reactions beyond the formation of the Grignard reagent. For instance, 3-lithiothiophene can be directly used in coupling reactions with various electrophiles. sci-hub.segoogle.comresearchgate.net
Influence of Reaction Conditions on Exchange Efficiency
The efficiency of the lithium-halogen exchange to form 3-lithiothiophene is highly dependent on the reaction conditions. Key parameters include temperature, solvent, and the stoichiometry of the reagents.
Temperature: The reaction is typically carried out at very low temperatures, often around -78°C (the temperature of a dry ice/acetone bath), to ensure selectivity and prevent unwanted side reactions. sci-hub.seosti.gov Some procedures describe the reaction at slightly higher temperatures, such as -40°C or between -30°C and -25°C, but careful temperature control remains crucial to manage the exothermicity of the reaction. google.comgoogle.com
Solvent: The choice of solvent is critical. Tetrahydrofuran (THF) is a commonly used solvent as it effectively solvates the organolithium intermediate. sci-hub.segoogle.com The use of THF can induce the metal-halogen exchange, even in a non-polar co-solvent like hexane (B92381). unl.edu The amount of THF can also influence the reaction; for example, using 3-bromothiophene diluted in THF and adding it to a mixture of butyllithium (B86547) in alkanes has been shown to be an effective method. google.comgoogle.com
Stoichiometry: The molar ratio of the organolithium reagent to 3-bromothiophene can impact the yield. A slight excess of the organolithium reagent is often used to ensure complete conversion of the starting material. sci-hub.se However, a large excess may lead to undesired side reactions.
Regioselectivity and Stability of the Intermediate Organometallic Species
Regioselectivity: The formation of 3-lithiothiophene from 3-bromothiophene is generally highly regioselective, with the lithium atom replacing the bromine at the 3-position. sci-hub.seup.ac.za However, the stability of the resulting 3-lithiothiophene can be a concern, as it is known to be regiounstable in ethereal solvents, potentially leading to isomeric mixtures. unl.edu To address this, methods have been developed to prepare a more regiostable form of 3-lithiothiophene by inducing the metal-halogen exchange in hexane with THF. unl.edu
The direct formation of the Grignard reagent from 3-bromothiophene can also present regioselectivity challenges. In some cases, a mixture of regioisomers, such as 2-bromo-3-alkyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-alkyl-5-bromothiophene, can be formed. researchgate.net
Stability: 3-Thienylmagnesium bromide itself is a reactive species. fishersci.com It reacts violently with water and can form explosive peroxides upon prolonged storage, especially in the presence of air and light. fishersci.comfishersci.se Therefore, it is typically prepared and used in situ under an inert atmosphere. researchgate.net The stability of the Grignard reagent can also be influenced by the solvent. While THF is a common solvent, other ethers like cyclopentyl methyl ether (CPME) have been explored as potentially safer alternatives for large-scale synthesis. d-nb.info Research has also shown that 3-lithiothiophene can be stable in hexane at room temperature, offering a more convenient intermediate for certain applications. researchgate.netcolab.wsresearchgate.net
Comparative Analysis of Synthetic Routes
The synthesis of 3-thienylmagnesium bromide can be approached through different routes, primarily direct magnesium insertion or via a lithium-halogen exchange precursor. Each method has its own set of advantages and limitations regarding yield, selectivity, and practicality.
Yield and Selectivity Considerations
| Synthetic Route | Typical Yield | Selectivity | Key Considerations |
| Direct Grignard Formation | Variable | Can be moderate to good | Initiation can be difficult; potential for Wurtz coupling side products. rsc.orgresearchgate.net |
| Lithium-Halogen Exchange followed by Transmetalation | Often high | Generally high regioselectivity | Requires cryogenic temperatures and careful control of stoichiometry. sci-hub.segoogle.com |
| Rieke Metals | High | Good regiostability | Utilizes highly activated metals, which may not be readily available in all lab settings. acs.orgnih.gov |
The direct reaction of 3-bromothiophene with magnesium can provide the Grignard reagent, but the initiation of this reaction can be inconsistent. researchgate.net The presence of impurities or moisture can hinder the reaction, and side reactions like Wurtz coupling can lower the yield of the desired product. rsc.org
The lithium-halogen exchange route often provides higher and more consistent yields. For example, the synthesis of 3-(methylthio)thiophene (B1582169) from 3-bromothiophene via 3-lithiothiophene has been reported with yields around 76%. google.com This method generally offers excellent regioselectivity, provided the reaction is performed under optimized conditions. sci-hub.se
The use of highly reactive "Rieke" magnesium, prepared by the reduction of a magnesium salt, can also lead to the high-yield formation of 3-thienylmagnesium iodide with good regiostability. acs.orgnih.govsemanticscholar.org
Advantages and Limitations of Different Preparative Methods
Direct Grignard Formation:
Advantages: This is a one-step process that is conceptually simple. numberanalytics.com It avoids the use of pyrophoric organolithium reagents.
Limitations: The reaction can be difficult to initiate and may require activators. d-nb.inforesearchgate.net It can be sluggish and may result in lower yields and the formation of byproducts. rsc.org The exothermic nature of the reaction can also be a safety concern on a larger scale. rsc.org
Lithium-Halogen Exchange Route:
Advantages: This method is often more reliable and provides higher yields and selectivity. sci-hub.segoogle.com The intermediate 3-lithiothiophene is a versatile synthon for other transformations.
Limitations: This route requires the use of highly reactive and pyrophoric alkyllithium reagents, necessitating stringent anhydrous and inert atmosphere conditions. researchgate.net The need for cryogenic temperatures adds to the operational complexity and cost. sci-hub.se
Use of Rieke Metals:
Advantages: This method allows for the preparation of the Grignard reagent under milder conditions and with high reactivity, even with less reactive halides. acs.orgnih.gov It can provide regiostable organometallic intermediates. unl.edu
Limitations: The preparation of Rieke metals adds an extra step to the synthesis and requires specific expertise and reagents.
Chemical Reactivity and Transformation Pathways of Magnesium, Bromo 3 Thienyl
Reactivity with Electrophilic Reagents
As a potent nucleophile, 3-thienylmagnesium bromide readily reacts with a wide array of electrophilic compounds. These reactions typically involve the nucleophilic addition of the 3-thienyl group to an electron-deficient center.
Carbonyl Compounds (Aldehydes, Ketones, and Acid Chlorides)
3-Thienylmagnesium bromide undergoes nucleophilic addition to the carbonyl carbon of aldehydes and ketones to produce the corresponding secondary and tertiary alcohols, respectively. chemguide.co.uk The reaction proceeds through a two-step process: the initial addition of the Grignard reagent to the carbonyl group, forming a magnesium alkoxide intermediate, followed by acidic workup to protonate the alkoxide and yield the alcohol. chemguide.co.uk
Similarly, it reacts with acid chlorides to furnish 3-thienyl ketones. acs.org In this case, the initial addition product, a tetrahedral intermediate, collapses to regenerate a carbonyl group, with the expulsion of a chloride ion.
| Electrophile | Product Type | General Reaction |
|---|---|---|
| Aldehyde (RCHO) | Secondary Alcohol | 3-Thienyl-MgBr + RCHO → 3-Thienyl-CH(OH)-R |
| Ketone (R₂CO) | Tertiary Alcohol | 3-Thienyl-MgBr + R₂CO → 3-Thienyl-C(OH)R₂ |
| Acid Chloride (RCOCl) | Ketone | 3-Thienyl-MgBr + RCOCl → 3-Thienyl-COR |
Esters and Orthoformates
The reaction of 3-thienylmagnesium bromide with esters can lead to the formation of tertiary alcohols. The initial nucleophilic acyl substitution results in a ketone, which can then react with a second equivalent of the Grignard reagent.
Orthoformates, such as triethyl orthoformate, can react with Grignard reagents to produce acetals, which can be subsequently hydrolyzed to aldehydes. rsc.org This provides a method for the formylation of the thiophene (B33073) ring.
Disulfides and Related Sulfur Electrophiles
3-Thienylmagnesium bromide reacts with disulfides (RSSR) to form 3-thienyl sulfides. acs.org This reaction proceeds via a nucleophilic attack of the Grignard reagent on one of the sulfur atoms of the disulfide bond, leading to the formation of a new carbon-sulfur bond and a magnesium thiolate salt.
Other Electrophilic Functional Groups
The high reactivity of Grignard reagents like 3-thienylmagnesium bromide allows them to react with a variety of other electrophiles. These include epoxides, where the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a β-hydroxyalkylthiophene after acidic workup. They also react with nitriles to form ketones after hydrolysis of the intermediate imine.
Cross-Coupling Reactions
3-Thienylmagnesium bromide is a key participant in various transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.
Kumada Coupling Reactions
The Kumada coupling, one of the earliest developed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org 3-Thienylmagnesium bromide can be effectively coupled with a range of aryl, heteroaryl, and vinyl halides to produce the corresponding cross-coupled products. organic-chemistry.orgnih.govwiley.com
Nickel catalysts, such as [Ni(dppe)Cl₂] (dppe = 1,2-bis(diphenylphosphino)ethane), are commonly employed for these reactions. nih.govwiley.com The catalytic cycle is generally understood to involve oxidative addition of the organic halide to the low-valent nickel center, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the active catalyst.
The scope of the Kumada coupling with 3-thienylmagnesium bromide is broad, tolerating various functional groups on the coupling partner. For instance, electron-rich and electron-deficient aryl bromides have been successfully coupled. wiley.com However, some limitations exist, and the reaction conditions, such as catalyst choice and reaction temperature, can be crucial for achieving high yields and selectivities. mit.eduscispace.com For example, some attempts to couple 3-thienylmagnesium chloride under certain standard conditions were unsuccessful. mit.eduscispace.com
| Grignard Reagent | Coupling Partner | Catalyst | Product |
|---|---|---|---|
| 2-Thienylmagnesium bromide | 4-Fluorobromobenzene | Nickel or Palladium catalyst | 2-(4-Fluorophenyl)thiophene google.com |
| 2-Thienylmagnesium bromide | Benzylic ether | Ni(dppe)Cl₂ | 1,1-Diarylalkane derivative wiley.com |
| 3-Thienylmagnesium bromide | Aryl halide | Nickel catalyst | 3-Arylthiophene |
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for carbon-carbon bond formation in organic synthesis. chemie-brunschwig.ch While nickel catalysts are effective, palladium catalysts often offer broader functional group tolerance and milder reaction conditions. chemie-brunschwig.ch
In the context of 3-thienylmagnesium bromide, palladium complexes can effectively catalyze its coupling with a range of organic halides. chemie-brunschwig.chresearchgate.net The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. thermofisher.com
One of the challenges in cross-coupling reactions involving dihaloarenes is achieving site-selectivity. Research has shown that the choice of ligand can control the regioselectivity of the coupling. For instance, in the reaction of 2,4-dibromophenol (B41371) with a Grignard reagent, different ligands can direct the coupling to either the ortho or para position relative to the hydroxyl group. mdpi.comscispace.com
Table 2: Ligand Effects in Palladium-Catalyzed Cross-Coupling
| Dihaloarene Substrate | Ligand | Selectivity | Reference |
| 2,4-Dibromophenol | Ph-HTP | Ortho-selective coupling | mdpi.comscispace.com |
| 2,4-Dibromophenol | DPPF | Para-selective coupling | scispace.com |
Transmetalation for Alternative Cross-Couplings
Transmetalation is a fundamental organometallic reaction where an organic group is transferred from one metal to another. 3-Thienylmagnesium bromide can undergo transmetalation to generate other organometallic reagents, which can then be used in various cross-coupling reactions, often with improved reactivity or selectivity.
To Zinc (Negishi Coupling)
The transmetalation of 3-thienylmagnesium bromide with a zinc salt, typically zinc chloride (ZnCl₂), yields the corresponding 3-thienylzinc bromide. uni-muenchen.dethieme-connect.de This organozinc reagent is a key intermediate in the Negishi cross-coupling reaction. chemie-brunschwig.ch
Negishi coupling offers several advantages, including high reactivity, broad functional group tolerance, and high regio- and stereoselectivity. chemie-brunschwig.ch The resulting organozinc reagents are generally less reactive and more functional group tolerant than their Grignard counterparts. researchgate.net
The 3-thienylzinc reagent can then be coupled with various aryl, heteroaryl, and vinyl halides in the presence of a palladium or nickel catalyst. chemie-brunschwig.chrsc.org For example, the palladium-catalyzed Negishi cross-coupling of 3-thienylzinc bromide with 4-iodoanisole (B42571) has been reported to proceed in high yield. uni-muenchen.de
To Boron (Suzuki-Miyaura Type Reactions)
3-Thienylmagnesium bromide can be converted into a boronic acid or a boronate ester derivative through transmetalation with a boron electrophile, such as triisopropyl borate (B1201080) or B(OBu)₃. arkat-usa.orguni-muenchen.de These organoboron compounds are then utilized in Suzuki-Miyaura cross-coupling reactions. chemie-brunschwig.chthermofisher.com
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds, known for its mild reaction conditions and the low toxicity of the boron-containing reagents. chemie-brunschwig.chthermofisher.com The reaction involves the coupling of the organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. rsc.org
The in-situ generation of diheteroarylboronates from 3-thienylmagnesium bromide and their subsequent Suzuki-Miyaura coupling with aryl bromides provides an efficient route to highly functionalized heterocycles. uni-muenchen.de
To Manganese
Transmetalation of 3-thienylmagnesium bromide to manganese can be achieved, although the direct synthesis of 3-thienylmanganese bromide from 3-bromothiophene (B43185) using highly active Rieke manganese has also been reported. mdpi.com Organomanganese reagents exhibit unique reactivity and can participate in cross-coupling reactions. mdpi.com
These reagents have been shown to couple with various electrophiles, sometimes even in the absence of a transition metal catalyst. However, for coupling with aryl iodides, a palladium catalyst such as Pd(PPh₃)₄ is typically required to achieve good yields. mdpi.com It is noteworthy that in the presence of certain nickel catalysts, homo-coupling of the organomanganese reagent can be a competing side reaction. mdpi.com
Ligand Effects in Catalytic Coupling Reactions
The ligand coordinated to the transition metal center plays a pivotal role in the outcome of catalytic coupling reactions involving 3-thienylmagnesium bromide. The ligand's steric and electronic properties can profoundly influence the catalyst's activity, stability, and selectivity. nih.gov
In nickel-catalyzed couplings, bidentate phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are commonly employed. nih.gov The ratio of ligand to metal can be critical; for instance, an excess of dppe relative to the nickel center can lead to the formation of an inactive catalyst complex, thereby shutting down the desired cross-coupling pathway. nih.gov
In palladium-catalyzed reactions, the ligand can dictate the regioselectivity of the coupling. Specialized ligands, such as hydroxyterphenylphosphines (e.g., Ph-HTP and Cy-HTP), have been designed to direct the cross-coupling to a specific position on a dihaloarene substrate. mdpi.comscispace.com For example, the use of Ph-HTP can promote coupling at the more sterically hindered and electronically less reactive ortho position of 2,4-dibromophenol. mdpi.comscispace.com Conversely, a different ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) can reverse the selectivity to favor the para position. scispace.com This demonstrates the power of ligand design in controlling the outcome of complex organic transformations.
Nucleophilic Addition Reactions
As a potent carbon nucleophile, 3-thienylmagnesium bromide readily adds to polarized multiple bonds and strained ring systems. The following subsections explore its utility in conjugate additions to α,β-unsaturated systems and in the ring-opening of cyclic ethers and other strained rings.
The conjugate or 1,4-addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. Bromo-3-thienylmagnesium participates in these reactions, often facilitated by copper catalysts, which enhance the selectivity for 1,4-addition over direct 1,2-addition to the carbonyl group.
Research has demonstrated the successful copper-catalyzed conjugate addition of various Grignard reagents, including heteroaromatic variants like thienylmagnesium bromide, to thiochromones. mdpi.comwikipedia.org This method provides a direct route to 2-substituted thiochroman-4-ones, which are valuable precursors for pharmaceutically active molecules. mit.edu In these reactions, an additive such as trimethylsilyl (B98337) chloride (TMSCl) is often employed to promote the 1,4-addition pathway. mdpi.commit.edu While specific studies extensively detailing the 3-thienyl isomer are less common than for the 2-thienyl analogue, the general reactivity pattern is well-established. For instance, (2-thienyl)magnesium bromide has been shown to add to thiochromone (B8434766) to afford the corresponding 1,4-adduct in good yield. mdpi.commit.edu
The reaction typically involves treating the thiochromone substrate with the Grignard reagent in the presence of a copper salt catalyst.
Table 1: Copper-Catalyzed Conjugate Addition of Heteroaryl Grignard Reagents to Thiochromone
| Grignard Reagent | Catalyst | Additive | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| (2-Furyl)magnesium bromide | Cu Salt | TMSCl | 1,4-Adduct | 79 | mdpi.com |
| (2-Thienyl)magnesium bromide | Cu Salt | TMSCl | 1,4-Adduct | 75 | mdpi.comwikipedia.org |
This table showcases the utility of heteroaryl Grignard reagents in conjugate addition reactions to thiochromones, a reaction pathway applicable to bromo-3-thienylmagnesium.
Bromo-3-thienylmagnesium is also capable of acting as a nucleophile in ring-opening reactions of strained cyclic compounds such as lactones and azabicyclic alkenes. These reactions provide access to functionalized acyclic structures.
The ring-opening of lactones by Grignard reagents is a standard method for the synthesis of diols and keto-alcohols. The reaction of thienylmagnesium bromide with lactones like γ-butyrolactone proceeds via nucleophilic acyl substitution, leading to the opening of the lactone ring. umich.edu This process is fundamental in creating more complex molecules from simple cyclic esters. For example, the reaction of a Grignard reagent with γ-butyrolactone can lead to the formation of a γ-hydroxy ketone, which can then be used in subsequent synthetic steps. umich.edu While γ-butyrolactone itself has thermodynamic limitations to polymerization, its ring-opening with strong nucleophiles like Grignard reagents is a viable transformation. icm.edu.pl
In addition to lactones, azabicyclic alkenes are also susceptible to ring-opening by Grignard reagents, often catalyzed by copper salts. nih.gov This reaction provides a pathway to stereochemically defined diamine derivatives. The copper-catalyzed reaction typically proceeds with high anti-stereoselectivity. nih.gov While literature examples often focus on the 2-thienyl isomer, the methodology is applicable to other Grignard reagents, including bromo-3-thienylmagnesium. umich.eduaablocks.com The reaction involves the formation of an organocopper intermediate that attacks the strained bicyclic system. nih.gov
Table 2: Representative Ring-Opening Reactions with Thienyl Grignard Reagents
| Substrate | Reagent | Catalyst | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| γ-Butyrolactone | Thienylmagnesium bromide | None | γ-Hydroxy ketone | Ring-opening | umich.edu |
| Azabenzonorbornadiene | Grignard Reagents | CuCN | anti-1,2-Diamine derivative | Stereocontrolled ring-opening | nih.gov |
This table exemplifies the types of ring-opening reactions that bromo-3-thienylmagnesium can undergo.
Conjugate Addition to Unsaturated Systems (e.g., Thiochromones)
Other Reactive Transformations
Beyond nucleophilic additions, bromo-3-thienylmagnesium engages in a range of other important chemical transformations, most notably in metal-catalyzed cross-coupling reactions and reactions with various electrophiles.
Cross-Coupling Reactions: Bromo-3-thienylmagnesium is a valuable partner in various cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.
Kumada Coupling: This reaction involves the nickel- or palladium-catalyzed coupling of a Grignard reagent with an organic halide. organic-chemistry.org Bromo-3-thienylmagnesium can be coupled with aryl, heteroaryl, and vinyl halides. arkat-usa.orgvanderbilt.edu For instance, the reaction of 3-thienylmagnesium bromide with 2,5-dibromothiophene (B18171) in the presence of a NiCl₂(dppp) catalyst yields 3,2':4',3"-terthiophene. clockss.org These reactions are fundamental in the synthesis of conjugated oligomers and polymers with applications in materials science. umich.edu
Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgchemie-brunschwig.ch While it involves an organozinc intermediate, the Grignard reagent can be a precursor to this species via transmetalation. The use of 3-thienyl organometallic reagents in Negishi couplings has been reported. mdpi.comarkat-usa.org
Reactions with Other Electrophiles: The versatility of bromo-3-thienylmagnesium extends to reactions with a variety of simple electrophiles.
Reaction with Carbon Dioxide: Grignard reagents react with carbon dioxide in a carboxylation reaction to form carboxylic acids upon acidic workup. Bromo-3-thienylmagnesium can be carboxylated to produce thiophene-3-carboxylic acid.
Reaction with Disulfides: The reaction of Grignard reagents with disulfides or elemental sulfur provides a route to thiols and sulfides. orgsyn.org For example, treatment of 2-thienylmagnesium bromide with sulfur has been used to prepare 2,2'-dithienyl sulfide (B99878). orgsyn.org A similar reaction pathway is available for the 3-thienyl isomer.
Reaction with Aldehydes and Ketones: As a classic Grignard reaction, it adds to the carbonyl group of aldehydes and ketones to form secondary and tertiary alcohols, respectively. sigmaaldrich.com
Table 3: Summary of Other Reactive Transformations
| Reaction Type | Electrophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Kumada Coupling | Aryl/Vinyl Halide | Ni or Pd catalyst | Biaryl/Vinyl Thiophene | arkat-usa.orgvanderbilt.educlockss.org |
| Negishi Coupling | Aryl/Vinyl Halide | Ni or Pd catalyst | Biaryl/Vinyl Thiophene | mdpi.comwikipedia.orgarkat-usa.org |
| Carboxylation | Carbon Dioxide (CO₂) | Acid workup | Thiophene-3-carboxylic acid | |
| Sulfenylation | Sulfur (S₈) / Disulfides | - | Thiophenethiol / Dithienyl sulfide | orgsyn.org |
| Addition to Carbonyls | Aldehydes/Ketones | - | Thienyl-substituted Alcohols | sigmaaldrich.com |
This interactive table summarizes key transformations of bromo-3-thienylmagnesium beyond standard additions.
Applications in Advanced Organic Synthesis and Materials Science
Synthesis of Functionalized 3-Substituted Thiophene (B33073) Derivatives
3-Thienylmagnesium bromide is a key building block for the synthesis of a diverse array of functionalized 3-substituted thiophene derivatives. These compounds are of significant interest as they form the basic units for more complex structures, including pharmaceuticals, and are the monomeric precursors for advanced polymeric materials. The coupling reactions involving this Grignard reagent are often catalyzed by transition metals, most notably nickel and palladium complexes, which facilitate the formation of new carbon-carbon bonds with high efficiency and selectivity. mdpi.commdpi.com
Mono- and Di-Functionalized Thiophenes
The synthesis of mono- and di-functionalized thiophenes frequently employs 3-thienylmagnesium bromide as a nucleophilic source of the 3-thienyl group. mdpi.com Cross-coupling reactions, such as the Kumada coupling, are instrumental in this context, allowing for the reaction of the Grignard reagent with various organic halides to introduce a substituent at a specific position on the thiophene ring. wikipedia.orgorganic-chemistry.org For instance, the reaction of 3-thienylmagnesium bromide with a suitable haloarene in the presence of a nickel or palladium catalyst can yield 3-arylthiophenes. nih.gov
The preparation of di-substituted thiophenes can also be achieved through sequential coupling reactions. For example, 3,4-disubstituted thiophenes can be synthesized by reacting 3,4-dibromothiophene (B32776) with an appropriate Grignard reagent, including organomagnesium halides, in a Kumada-type coupling reaction. mdpi.com Furthermore, 3-thienylmagnesium bromide can be used to introduce a second thiophene ring, leading to the formation of bithiophenes. For example, the coupling of 3-thienylmagnesium bromide with 2-bromothiophene (B119243) derivatives can produce 2,3'-bithiophenes. The synthesis of 3,3'-dithienyl sulfide (B99878) has been accomplished in a 48% yield through the reaction of 3-thiophenethiol with 3-bromothiophene (B43185), a process where a thienylmagnesium bromide could be used to generate the thiol precursor. orgsyn.org
A variety of functional groups can be incorporated into the thiophene ring using this methodology. For instance, the reaction with aldehydes or ketones yields the corresponding secondary or tertiary alcohols, which can be further transformed. The versatility of this approach allows for the creation of a library of thiophene derivatives with tailored electronic and physical properties.
| Product | Reactants | Catalyst/Conditions | Yield | Reference |
| 3,4-bis[(S)-2-methyloctyl]thiophene | 3,4-dibromothiophene and (S)-2-methyloctylmagnesium bromide | Ni(II) catalyst | 21% | mdpi.com |
| 3,3'-Dithienyl sulfide | 3-Thiophenethiol and 3-bromothiophene | - | 48% | orgsyn.org |
| 2,3'-Bithiophene | 2-Thienylmagnesium bromide and 3-bromothiophene | NiCl2(dppp) | Good | clockss.org |
| Tetra(5-aryl-2-thienyl)thiophenes | Tetrabromothiophene and 2-thienylmagnesium bromide, followed by functionalization | Ni-catalyzed cross-coupling | - | nii.ac.jp |
Note: This table includes examples where 3-thienylmagnesium bromide is a direct reactant or a key intermediate in the synthesis of the necessary precursors.
Stereoselective Synthesis of Chiral Thiophene Derivatives
The demand for enantiomerically pure compounds in various fields, particularly in pharmaceuticals and materials science for applications like chiral sensors, has driven the development of stereoselective synthetic methods. 3-Thienylmagnesium bromide can be employed in the synthesis of chiral thiophene derivatives, often through coupling reactions with chiral electrophiles or by using chiral catalyst systems.
One approach involves the Kumada-type cross-coupling of a chiral Grignard reagent with a thiophene halide. For example, the synthesis of 3,4-bis[(S)-2-methyloctyl]thiophene was achieved by reacting 3,4-dibromothiophene with the chiral Grignard reagent (S)-2-methyloctylmagnesium bromide, catalyzed by a nickel complex. mdpi.com This introduces chiral alkyl side chains onto the thiophene ring.
Another strategy is the reaction of 3-thienylmagnesium bromide with a chiral substrate. For instance, coupling reactions with chiral alcohols or amines attached to a thiophene precursor can lead to the formation of chiral thiophene derivatives. mdpi.com The development of nickel-catalyzed stereospecific cross-coupling reactions has expanded the scope of accessible chiral molecules, including those containing thiophene moieties. nih.gov While the direct use of 3-thienylmagnesium bromide in a highly enantioselective coupling is a developing area, its role in constructing the chiral thiophene backbone is well-established. For example, the reaction of 2,4-dibromothiophene (B1333396) with 2-thienylmagnesium bromide can selectively occur at the 2-position, and the resulting bromobithiophene can then be reacted with 3-thienylmagnesium bromide to produce 2,2':4',3"-terthiophene. clockss.org
| Chiral Product | Synthetic Strategy | Key Reagents | Catalyst | Reference |
| 3,4-bis[(S)-2-methyloctyl]thiophene | Kumada coupling with chiral Grignard | 3,4-dibromothiophene, (S)-2-methyloctylmagnesium bromide | Ni(II) catalyst | mdpi.com |
| Chiral triarylmethanes | Stereospecific Kumada cross-coupling | Arylmagnesium reagents and benzylic ethers | Nickel catalyst | nih.gov |
| 2,2':4',3"-Terthiophene | Sequential Kumada coupling | 2,4-dibromothiophene, 2-thienylmagnesium bromide, 3-thienylmagnesium bromide | PdCl2(dppf), NiCl2(dppp) | clockss.org |
Polymer Chemistry and Conjugated Materials
In the field of polymer chemistry, 3-thienylmagnesium bromide and its derivatives are indispensable for the synthesis of conjugated polymers, particularly polythiophenes. These materials are at the forefront of research in organic electronics due to their semiconducting properties, which make them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).
Preparation of Poly(3-alkylthiophenes) (P3ATs)
Poly(3-alkylthiophenes) (P3ATs) are a prominent class of conducting polymers, and their synthesis is often achieved through the Grignard Metathesis (GRIM) polymerization. rsc.orgresearchgate.net This method typically involves the reaction of a 2,5-dihalo-3-alkylthiophene with an alkyl Grignard reagent, which leads to a metathesis reaction and the in-situ formation of a thienylmagnesium halide monomer. ethz.ch This monomer then undergoes nickel-catalyzed Kumada cross-coupling polymerization to yield the P3AT. umons.ac.be The presence of the alkyl side chain imparts solubility to the polymer, making it solution-processable.
The GRIM method is advantageous as it often proceeds under mild conditions and can produce high molecular weight polymers. ethz.ch The properties of the resulting P3ATs, such as their electronic and optical characteristics, are highly dependent on the regioregularity of the polymer chain.
Regioregular Polymerization Strategies
The regiochemistry of P3ATs is of paramount importance, as it significantly influences the polymer's ability to self-assemble into ordered structures, which in turn affects its charge carrier mobility. researchgate.net There are three possible couplings between 3-alkylthiophene units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of HT coupling leads to a more planar polymer backbone, facilitating π-stacking and enhancing electronic properties. acs.org
The GRIM polymerization method, developed by McCullough and Rieke, allows for the synthesis of highly regioregular P3ATs with HT content often exceeding 98%. acs.orgscispace.comresearchgate.net This high regioselectivity is a key advantage of the GRIM method. The mechanism involves a catalyst-transfer polycondensation, where the nickel catalyst remains associated with the growing polymer chain end, promoting a chain-growth mechanism rather than a step-growth process. acs.orgscispace.com This "quasi-living" polymerization allows for control over the molecular weight of the polymer by adjusting the monomer-to-initiator ratio and enables the synthesis of block copolymers. acs.orgscispace.com
Computational studies have explored the mechanism of GRIM polymerization to understand the origin of the high HT selectivity, analyzing the coordination, transmetalation, and reductive elimination steps. rsc.org
| Polymerization Method | Key Features | Regioregularity | Molecular Weight Control | Reference |
| Grignard Metathesis (GRIM) | In-situ monomer formation, Ni-catalyzed | High (often >98% HT) | Good, quasi-living mechanism | rsc.orgresearchgate.netethz.chacs.org |
| Oxidative Polymerization (e.g., with FeCl3) | Simpler, but less controlled | Lower, regioirregular | Poor | researchgate.net |
| Rieke Zinc Method | Uses highly reactive zinc | High | Good | mdpi.com |
Synthesis of Oligothiophenes
Oligothiophenes, which are well-defined, shorter-chain analogues of polythiophenes, are also synthesized using 3-thienylmagnesium bromide and related Grignard reagents. semanticscholar.org These oligomers are valuable as model compounds for studying the structure-property relationships of polythiophenes and have applications in their own right in molecular electronics. researchgate.net
The Kumada coupling reaction is a primary tool for the synthesis of oligothiophenes. clockss.orgsemanticscholar.org This involves the nickel- or palladium-catalyzed reaction of a thienyl Grignard reagent with a halothiophene. By carefully controlling the stoichiometry and reaction sequence, oligomers of specific lengths can be constructed. For example, a terthiophene can be synthesized by coupling a thienylmagnesium bromide with a brominated bithiophene. clockss.org This step-wise approach allows for the creation of structurally precise oligomers. However, the synthesis of longer oligomers via this method can be challenging due to purification difficulties. ethz.ch
Functionalized oligothiophenes can also be prepared. For instance, oligothiophenes with aldehyde groups can be synthesized by protecting the aldehyde as an acetal (B89532) before performing the Grignard coupling reaction. semanticscholar.org The synthesis of tetra-oligothiophene-substituted calix researchgate.netarenes has been achieved using a palladium-catalyzed Kumada coupling of a thienylmagnesium bromide with a bromo-substituted calix researchgate.netarene, demonstrating the versatility of this method for creating complex, three-dimensional structures. researchgate.net
End-Group Functionalization of Conjugated Polymers
The ability to introduce specific functionalities at the chain ends of conjugated polymers is crucial for tailoring their properties and enabling their use in advanced applications. In-situ end-group functionalization of regioregular poly(3-alkylthiophenes) can be achieved using the Grignard Metathesis (GRIM) polymerization method. cmu.edu This technique allows for the termination of polymer growth and the introduction of a variety of functional groups by adding a suitable Grignard reagent to the polymerization mixture. cmu.edu
For instance, quenching a polymerization with a Grignard reagent like 2-thienylmagnesium bromide can lead to a mixture of polymer chains with different end-cappings. umons.ac.be The degree of this end-functionalization is often dependent on the nature of the specific Grignard reagent used. umons.ac.be This method provides a straightforward, one-pot procedure to control the end-group composition of polymers like poly(3-hexylthiophene) (P3HT), introducing functionalities that are critical for creating conducting block copolymers. cmu.edu
The mechanism often involves the reaction of the growing polymer chain, which possesses a bromine terminus, with the added Grignard reagent. cmu.edu This reaction effectively 'caps' the polymer chain, and the choice of Grignard reagent dictates the chemical nature of the end-group. cmu.edu This approach is a key strategy for producing well-defined polymeric materials for various technological applications. rsc.org
Precursors for Optoelectronic Materials
Thiophene-containing oligomers and polymers are highly valued for their potential in optoelectronic devices, including organic light-emitting diodes (OLEDs). sigmaaldrich.com 3-Thienylmagnesium bromide serves as a key precursor in the synthesis of these materials. For example, it can be used to create thienylene oligomers, which are a class of conducting polymers. sigmaaldrich.com
The synthesis of poly(4,4-dialkylcyclopentadithiophenes), which are structural analogs of polyfluorenes and fused-ring analogs of poly(3-alkylthiophenes), can be achieved through nickel-catalyzed polymerization of the corresponding dibromo derivatives with in-situ generated thienylmagnesium reagents. omec.org.uk Although this method may sometimes result in side reactions like chain capping with methyl end groups, it provides a viable route to these important optoelectronic materials. omec.org.uk The resulting polymers have shown that their main chain conjugation is directly related to the length of the polymer backbone. omec.org.uk
Furthermore, post-functionalization of halogen-terminated polymers with aryl Grignard reagents can be employed to cap the polymer chains, which is often desirable to prevent the halogen termini from acting as charge traps in electronic devices. omec.org.uk
Synthesis of Boron-Containing Thiophene Derivatives
Thienylboronic Acids and Esters
Thienylboronic acids and their esters are valuable intermediates in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. A noncryogenic method has been developed for the synthesis of 2-substituted 3-thienylboronic acids and esters. researchgate.net This process involves the regioselective introduction of electrophiles into 2,3-dibromothiophene (B118489) via a halogen-magnesium exchange, followed by palladium-catalyzed borylation. researchgate.net
Historically, the synthesis of 2-thienylboronic acid was achieved through the reaction of 2-thienylmagnesium bromide with boron trifluoride. dur.ac.uk A later method involved the reaction of 2-thienylmagnesium iodide with trimethyl borate (B1201080) (TMB). dur.ac.uk These foundational reactions highlight the utility of thienyl Grignard reagents in accessing versatile boronic acid derivatives. The development of methods using "Turbo-Grignard" reagents, such as iPrMgCl•LiCl, has further enhanced the efficiency of the halogen-magnesium exchange, allowing it to proceed under milder conditions. researchgate.net
Contributions to Nanomaterial Synthesis
Role as an Additive in Silver Nanowire Growth
Recent research has demonstrated the utility of substituted thienylmagnesium bromide derivatives as additives in the synthesis of silver nanowires (AgNWs). rsc.orgrsc.orgrsc.org Specifically, 5-chloro-2-thienylmagnesium bromide has been successfully used as an assistant additive in a polyol process to produce ultrafine AgNWs with an average diameter of approximately 15 nm and an aspect ratio exceeding 1000. rsc.orgrsc.org
The use of this Grignard reagent offers an advantage over traditional inorganic halide ions. rsc.orgrsc.orgrsc.org The controlled introduction of halide ions from the organometallic compound facilitates the formation of smaller silver halide seed particles, which in turn promotes the growth of finer nanowires. rsc.orgrsc.org The molar ratio of the Grignard reagent to silver nitrate, along with other reaction parameters like temperature and the concentration of the capping agent (PVP), plays a crucial role in controlling the final morphology of the silver nanostructures. rsc.org
| Parameter | Condition for Ultrafine AgNWs | Reference |
| Additive | 5-chloro-2-thienylmagnesium bromide | rsc.org |
| Average Diameter | ~15 nm | rsc.org |
| Aspect Ratio | >1000 | rsc.org |
| Molar Ratio (Additive/AgNO₃) | 0.006 | rsc.org |
| Reaction Temperature | 443 K | rsc.org |
Mechanistic Insights into Nanomaterial Formation
The use of 5-chloro-2-thienylmagnesium bromide provides valuable mechanistic insights into the growth of AgNWs. rsc.orgrsc.org The proposed mechanism suggests that as the reaction temperature increases, AgBr and AgCl particles form successively. rsc.org This stepwise formation, facilitated by the Grignard reagent, is believed to promote the slow and controlled production of silver halide particles in the reaction solution. rsc.org
This process is distinct from the rapid precipitation that can occur with traditional inorganic halide salts. rsc.org The resulting smaller AgBr and AgCl seeds provide a template for the in-situ growth of ultrafine AgNWs. rsc.orgrsc.orgrsc.org This understanding of the growth mechanism, where the shape and size of the final nanoparticles are influenced by kinetic and thermodynamic factors, is crucial for the rational design and synthesis of nanomaterials with desired properties for applications in areas like flexible electronics. rsc.orgacs.org
Mechanistic Investigations and Theoretical Studies
Mechanism of Grignard Reagent Formation
The synthesis of Grignard reagents, including 3-thienylmagnesium bromide, from an organic halide and magnesium metal is a complex heterogeneous reaction occurring on the magnesium surface.
The prevailing mechanistic view for Grignard reagent formation involves radical intermediates generated at the magnesium surface. alfredstate.eduiitk.ac.in The process is initiated by the transfer of an electron from the magnesium metal to the organic halide (3-bromothiophene). This results in the formation of a radical anion which then fragments to produce a thienyl radical and a bromide anion. These species are thought to be adsorbed onto the magnesium surface. alfredstate.edu
The thienyl radical can then react with the magnesium surface to form the Grignard reagent, RMgX. iitk.ac.in Evidence for the involvement of radical intermediates comes from various studies, including the trapping of free alkyl radicals during Grignard formation. acs.org Side products often observed during Grignard synthesis, such as dimerization products, are also attributed to the reactions of these surface-adherent radicals. alfredstate.edu The reaction is highly dependent on the condition of the magnesium surface and is often initiated using activators like iodine. alfredstate.edu
The configurational stability of Grignard reagents is a crucial factor in stereoselective synthesis. For aryl and heteroaryl Grignard reagents like 3-thienylmagnesium bromide, the carbon-magnesium bond is generally considered to be configurationally stable under typical reaction conditions. This stability is attributed to the sp²-hybridized nature of the carbanionic carbon, which is less prone to inversion compared to sp³-hybridized carbons in alkyl Grignard reagents.
Surface Reactions and Radical Pathways
Regioselectivity and Regiostability in Reaction Pathways
The regiochemistry of reactions involving 3-thienylmagnesium bromide is a key determinant of its synthetic applications, particularly in the synthesis of well-defined materials like polythiophenes.
The preparation of Grignard reagents can also be achieved through a metal-halogen exchange reaction, where a pre-existing organomagnesium compound (e.g., isopropylmagnesium bromide) exchanges with an organic halide (e.g., a dihalothiophene). The regioselectivity of this exchange is governed by several factors.
Theoretical studies using LUMO (Lowest Unoccupied Molecular Orbital) analysis have been effective in predicting the site of metal-halogen exchange. The exchange preferentially occurs at the carbon-halogen bond that corresponds to the larger "String-of-Pearls" shaped LUMO lobe. wuxibiology.com When these lobes are of similar size, the relative thermodynamic stability of the resulting carbanionic intermediates becomes the determining factor, with the more stable regioisomer being favored. wuxibiology.com For five-membered heteroarenes like thiophene (B33073), 2-bromo derivatives are generally more reactive towards bromine-magnesium exchange than their 3-bromo counterparts. rsc.org The presence of directing groups on the thiophene ring can also significantly influence the regioselectivity of metalation. rsc.org
| Factor | Influence on Regioselectivity of Metal-Halogen Exchange |
| Electronic Effects | The site with the larger LUMO lobe along the C-X bond is favored for exchange. wuxibiology.com |
| Thermodynamic Stability | The formation of the more stable carbanionic intermediate is preferred. wuxibiology.com |
| Substituent Position | 2-halothiophenes are generally more reactive than 3-halothiophenes. rsc.org |
| Directing Groups | Functional groups can direct metalation to specific positions. rsc.org |
The 3-thienylmagnesium bromide intermediate is generally stable, particularly at low temperatures. This stability is crucial for its use in subsequent reactions, preventing isomerization or decomposition. The rearrangement of brominated thienyl lithium species via the "halogen dance" mechanism is a known issue, but the corresponding Grignard reagent is more stable. scribd.comethz.ch This enhanced stability allows for its formation and use in cross-coupling reactions without significant loss of regiochemical integrity. ethz.chsmolecule.com The stability of the intermediate is also influenced by the solvent and the presence of additives like lithium chloride, which can break up oligomeric Grignard aggregates and increase reactivity. rsc.org
Computational studies have explored the dimerization pathways of thiophene Grignard reagents, identifying several stable dimeric intermediates. nih.gov The formation of these dimers, bridged by chlorine and/or the thienyl group, is a nearly barrierless process and represents a more stable state than the solvated monomeric Grignard reagent. nih.gov
| Intermediate | Relative Stability (kcal/mol) |
| μ-(Cl, C) bridged dimer | -0.4 |
| μ-(Cl, Cl) bridged dimer | -3.3 |
| μ-Cl bridged dimer | -3.6 |
| μ-C bridged dimer | +1.8 |
| Data from quantum chemical investigations of thiophene Grignard reagent dimerization. nih.gov |
Factors Governing Metal-Halogen Exchange Regioselectivity
Catalytic Mechanisms in Cross-Coupling Reactions
3-Thienylmagnesium bromide is a common nucleophile in transition-metal-catalyzed cross-coupling reactions, such as Kumada, Negishi, and Stille couplings, to form carbon-carbon bonds. nih.govuni-muenchen.deumich.edu These reactions are fundamental to the synthesis of conjugated polymers and other complex organic molecules.
The catalytic cycle for a typical palladium-catalyzed Kumada cross-coupling reaction generally involves three main steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.
Transmetalation: The organic group from the Grignard reagent (3-thienyl) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the cross-coupled product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. mdpi.com
Nickel catalysts are also frequently used for these couplings and are often more cost-effective. nih.govwiley.com The mechanism is similar to that of palladium. Iron-catalyzed cross-coupling reactions have also been developed, offering a more sustainable alternative. thieme-connect.com The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. mdpi.comthieme-connect.de For instance, specific phosphine (B1218219) ligands can be used to control the regioselectivity of cross-coupling reactions with dihaloarenes by influencing the steric and electronic environment of the metal center. mdpi.com
Computational and Quantum Chemical Studies
Theoretical chemistry provides invaluable tools for understanding the intricate details of reaction mechanisms involving Grignard reagents like 3-thienylmagnesium bromide.
Although specific computational studies exclusively on 3-thienylmagnesium bromide are not extensively detailed in the literature, the general framework for modeling Grignard reactions in catalytic cycles is well-established. Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to map the potential energy surface of the reaction. rsc.orgresearchgate.net
These models investigate key species along the reaction coordinate, including:
Pre-reaction complexes: The initial association of the catalyst with the substrates. Theoretical studies on related systems suggest the formation of a π-complex between the nickel catalyst and the aryl halide is a critical first step. ethz.ch
Transition states: The high-energy structures corresponding to bond-breaking and bond-forming events, such as the oxidative addition of the aryl halide to the metal center and the final reductive elimination of the product. researchgate.net
Intermediates: The relatively stable species formed during the catalytic cycle, such as the Pd(II) or Ni(II) aryl complex that is generated after oxidative addition and before transmetalation with the Grignard reagent. berkeley.edu
Systematic theoretical investigations into the formation of Grignard reagents themselves have explored radical and non-radical pathways, revealing that the mechanism can be influenced by the state of the magnesium (atom vs. cluster). rsc.orgresearchgate.net These fundamental insights inform the understanding of the Grignard reagent's state and reactivity as it enters the catalytic cycle.
Computational studies are instrumental in rationalizing the reactivity and selectivity observed in cross-coupling reactions. For heteroaromatic systems like thiophene, theoretical models can predict the most likely sites of reaction. rsc.org
One approach involves calculating the average local ionization energy on the electron density surface of the molecule. rsc.org Lower values of ionization energy indicate regions that are more nucleophilic and thus more reactive in processes like metal-catalyzed cross-couplings. Such calculations for 2-thienylmagnesium bromide have been correlated with experimental reactivity patterns, and the same principles apply to the 3-thienyl isomer. rsc.org
Q & A
Q. What are the established protocols for synthesizing bromo-3-thienyl magnesium compounds?
The synthesis typically follows Grignard reagent preparation methods. Key steps include:
- Reagent preparation : React 3-bromothiophene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) .
- Temperature control : Maintain reflux conditions (65–67°C) to ensure efficient metal insertion .
- Concentration optimization : Standard solutions are prepared at 1.0 M in THF, balancing reactivity and stability .
Q. Table 1: Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Solvent | THF (anhydrous) | |
| Concentration | 1.0 M | |
| Temperature | Reflux (~65–67°C) |
Q. How should bromo-3-thienyl magnesium reagents be characterized spectroscopically?
- NMR spectroscopy : Use - and -NMR in deuterated THF to identify aromatic protons (δ 6.8–7.5 ppm) and Mg-bound carbons. Air-sensitive handling is critical .
- IR spectroscopy : Detect Mg-C vibrations (~500–600 cm) and C-Br stretches (~650 cm) .
- Density measurements : Confirm solution purity (e.g., 1.013 g/mL at 25°C for THF-based solutions) .
Q. What safety protocols are essential for handling bromo-3-thienyl magnesium reagents?
- Moisture avoidance : Use Schlenk lines or gloveboxes to prevent hydrolysis .
- Flammability control : Store in flame-resistant containers; THF (flash point -14°C) requires inert atmosphere .
- Waste disposal : Quench residuals with isopropanol or dry ice to neutralize reactivity .
Advanced Research Questions
Q. How can reaction mechanisms involving bromo-3-thienyl magnesium reagents in cross-coupling reactions be elucidated?
- Kinetic studies : Monitor reaction progress via in situ -NMR or GC-MS to identify intermediates.
- Computational modeling : Use density functional theory (DFT) to map energy barriers for Mg-C bond cleavage and transmetallation steps .
- Isotopic labeling : Introduce -labeled reagents to track bond reorganization in catalytic cycles.
Q. What methodologies resolve contradictions in reported spectroscopic data for these compounds?
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous THF vs. toluene mixtures) to minimize solvent effects .
- Advanced techniques : Employ cryogenic NMR or X-ray crystallography to reduce thermal motion artifacts .
- Inter-lab validation : Cross-reference data with collaborative studies to isolate instrumentation biases.
Q. How can computational approaches model the electronic structure of bromo-3-thienyl magnesium complexes?
- DFT calculations : Optimize geometry using B3LYP/6-31G* basis sets to predict Mg-C bond lengths and charge distribution.
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., THF coordination) to assess stability .
- Frontier orbital analysis : Identify nucleophilic sites via HOMO-LUMO gaps for reactivity predictions.
Q. What strategies mitigate common pitfalls in synthesizing air-sensitive organomagnesium compounds?
- Solvent drying : Use molecular sieves or distillation for THF to reduce HO/O contamination .
- Inert atmosphere : Implement double-manifold Schlenk systems for reagent transfer.
- Stability testing : Monitor solution integrity via periodic titration (e.g., Gilman test) .
Data Contradiction Analysis
Example Issue : Discrepancies in reported reaction yields for cross-coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
